molecular formula C23H22Cl2N4O3 B1679313 Cdk/Crk 抑制剂 CAS No. 784211-09-2

Cdk/Crk 抑制剂

货号: B1679313
CAS 编号: 784211-09-2
分子量: 473.3 g/mol
InChI 键: RSQPNXBTPUXMQN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

RGB-286147 是一种选择性且 ATP 竞争性的细胞周期蛋白依赖性激酶和细胞周期蛋白依赖性激酶相关激酶抑制剂。 它在抑制肿瘤细胞生长和诱导各种致瘤细胞系凋亡方面显示出巨大潜力 .

作用机制

RGB-286147 通过抑制细胞周期蛋白依赖性激酶和细胞周期蛋白依赖性激酶相关激酶发挥作用。它以 ATP 竞争性方式结合这些激酶的活性位点,阻止其活化和随后对靶蛋白的磷酸化。 这种抑制导致肿瘤细胞的细胞周期停滞和凋亡诱导 .

未来方向

CDK4/6 inhibitors have great potential as broad-spectrum anti-tumor drugs . CDK4/6 inhibitor monotherapy or combination therapies may become a more widespread strategy for the treatment of advanced NSCLC . Further clinical-translational research is needed to advance patient selection and combinatorial treatment strategies with CDK4/6i in breast cancer and other malignancies .

生化分析

Biochemical Properties

Cyclin-dependent kinase and Crk-like protein inhibitor plays a significant role in biochemical reactions by targeting and inhibiting the activity of Cyclin-dependent kinases and Crk-like proteins. Cyclin-dependent kinases are serine/threonine kinases that regulate various cellular processes, including transcription, apoptosis, differentiation, nerve growth, and cell cycle regulation . Crk-like proteins are involved in signal transduction pathways that mediate cellular responses to external stimuli. The inhibitor interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation activity and subsequent downstream signaling . This interaction disrupts the normal function of Cyclin-dependent kinases and Crk-like proteins, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Cellular Effects

Cyclin-dependent kinase and Crk-like protein inhibitor exerts profound effects on various types of cells and cellular processes. In cancer cells, the inhibitor disrupts cell cycle progression by inhibiting Cyclin-dependent kinases, leading to cell cycle arrest at the G1 phase . This inhibition prevents the cells from entering the S phase, where DNA replication occurs, thereby halting cell proliferation. Additionally, the inhibitor affects cell signaling pathways mediated by Crk-like proteins, leading to altered gene expression and cellular metabolism. The disruption of these pathways results in the induction of apoptosis and inhibition of tumor growth .

Molecular Mechanism

The molecular mechanism of Cyclin-dependent kinase and Crk-like protein inhibitor involves its binding to the active sites of Cyclin-dependent kinases and Crk-like proteins. This binding prevents the phosphorylation of target proteins, thereby inhibiting their activity . The inhibitor also induces conformational changes in the enzymes, further preventing their interaction with substrates. At the molecular level, this inhibition leads to the disruption of cell cycle progression and signal transduction pathways, resulting in the inhibition of cell proliferation and induction of apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Cyclin-dependent kinase and Crk-like protein inhibitor have been observed to change over time. The stability of the inhibitor is crucial for its long-term efficacy. Studies have shown that the inhibitor remains stable under physiological conditions, maintaining its inhibitory activity over extended periods . Degradation of the inhibitor can occur under certain conditions, leading to a decrease in its efficacy. Long-term effects of the inhibitor on cellular function have been observed in both in vitro and in vivo studies, with sustained inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of Cyclin-dependent kinase and Crk-like protein inhibitor vary with different dosages in animal models. At low doses, the inhibitor effectively inhibits cell proliferation and induces apoptosis without causing significant toxicity . At high doses, the inhibitor can cause adverse effects, including toxicity and damage to normal tissues. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity . These findings highlight the importance of optimizing the dosage of the inhibitor for safe and effective cancer treatment.

Metabolic Pathways

Cyclin-dependent kinase and Crk-like protein inhibitor is involved in various metabolic pathways. The inhibitor interacts with enzymes and cofactors involved in these pathways, affecting metabolic flux and metabolite levels . For example, the inhibitor can alter the activity of enzymes involved in glycolysis and oxidative phosphorylation, leading to changes in cellular energy production . These metabolic effects contribute to the overall inhibition of cell proliferation and induction of apoptosis in cancer cells.

Transport and Distribution

The transport and distribution of Cyclin-dependent kinase and Crk-like protein inhibitor within cells and tissues are crucial for its efficacy. The inhibitor is transported into cells via specific transporters and binding proteins . Once inside the cells, the inhibitor can localize to various cellular compartments, including the nucleus and cytoplasm . The distribution of the inhibitor within tissues is also important for its therapeutic effect, as it needs to reach the target cells in sufficient concentrations to exert its inhibitory activity.

Subcellular Localization

The subcellular localization of Cyclin-dependent kinase and Crk-like protein inhibitor plays a significant role in its activity and function. The inhibitor can localize to specific compartments or organelles within the cells, such as the nucleus, where it can interact with Cyclin-dependent kinases and Crk-like proteins . Targeting signals and post-translational modifications can direct the inhibitor to these specific locations, enhancing its inhibitory activity . The subcellular localization of the inhibitor is crucial for its ability to disrupt cell cycle progression and signal transduction pathways, leading to the inhibition of cell proliferation and induction of apoptosis.

准备方法

RGB-286147 的合成涉及多个步骤。其中一条合成路线包括在二异丙基乙胺、HOBT 水合物和 EDC 存在下,将胺的二氯甲烷溶液与酸反应。将混合物搅拌 20 小时,用二氯甲烷稀释,并用碳酸氢钠溶液萃取。 然后使用柱色谱法纯化产物 .

化学反应分析

RGB-286147 经历各种化学反应,包括:

相似化合物的比较

RGB-286147 在其对细胞周期蛋白依赖性激酶和细胞周期蛋白依赖性激酶相关激酶的广谱抑制作用方面是独一无二的。类似的化合物包括:

RGB-286147 因其对多种细胞周期蛋白依赖性激酶和细胞周期蛋白依赖性激酶相关激酶的有效且选择性抑制而脱颖而出,使其成为癌症研究和治疗开发中的宝贵工具 .

属性

IUPAC Name

1-(2,6-dichlorophenyl)-6-[[4-(2-hydroxyethoxy)phenyl]methyl]-3-propan-2-yl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22Cl2N4O3/c1-13(2)20-19-22(29(28-20)21-16(24)4-3-5-17(21)25)26-18(27-23(19)31)12-14-6-8-15(9-7-14)32-11-10-30/h3-9,13,30H,10-12H2,1-2H3,(H,26,27,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSQPNXBTPUXMQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN(C2=C1C(=O)NC(=N2)CC3=CC=C(C=C3)OCCO)C4=C(C=CC=C4Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60429556
Record name Cdk/Crk Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

784211-09-2
Record name Cdk/Crk Inhibitor
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60429556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cdk/Crk Inhibitor
Reactant of Route 2
Reactant of Route 2
Cdk/Crk Inhibitor
Reactant of Route 3
Cdk/Crk Inhibitor
Reactant of Route 4
Cdk/Crk Inhibitor
Reactant of Route 5
Reactant of Route 5
Cdk/Crk Inhibitor
Reactant of Route 6
Reactant of Route 6
Cdk/Crk Inhibitor

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。